2-Chloro-N,N-diethyl-6-iodobenzamide
Description
2-Chloro-N,N-diethyl-6-iodobenzamide (molecular formula: C₁₁H₁₂ClINO, estimated molecular weight: 328.57 g/mol) is a benzamide derivative featuring a chloro group at position 2, an iodine atom at position 6, and a diethylamide substituent on the benzamide backbone.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-6-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGZZZVJYOHONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-6-iodobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Iodination: The amine group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and potassium iodide.
Alkylation: Finally, the amine group is alkylated with diethyl sulfate to yield 2-Chloro-N,N-diethyl-6-iodobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-6-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N,N-diethyl-6-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-6-iodobenzamide involves its interaction with specific molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the diethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity and selectivity for various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Benzamides
- 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9)
- Structure : Features a benzoxazole ring fused with a benzamide backbone, iodine at position 5, and a chloro group at position 2.
- Molecular Formula : C₂₀H₁₁Cl₂IN₂O₂ (MW: 509.12 g/mol).
- Key Differences : The benzoxazole moiety introduces rigidity and planar geometry, which may enhance binding to biological targets compared to the simpler benzamide structure of the target compound. The iodine’s position (meta vs. para) also alters electronic effects .
Diethylamide Derivatives
- 2-Chloro-N,N-diethylacetamide (CAS 2315-36-8) Structure: An aliphatic acetamide with chloro and diethylamide groups. Molecular Formula: C₆H₁₂ClNO (MW: 149.62 g/mol). Key Differences: The absence of an aromatic ring reduces conjugation, leading to lower melting points (1977°C, though this value appears anomalous) and higher water solubility compared to aromatic benzamides .
- 2-Chloro-N,N-bis(prop-2-en-1-yl)propanamide (CAS 64661-13-8) Structure: Propanamide backbone with diallylamide and chloro substituents. Molecular Formula: C₉H₁₄ClNO (MW: 187.67 g/mol). Key Differences: The allyl groups increase hydrophobicity, and the compound exists as a liquid at room temperature, contrasting with the likely solid state of the target benzamide .
Heterocyclic Analogues
Triazine Derivatives
- 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine Structure: Triazine ring with chloro and diethylamino groups. Molecular Formula: C₇H₁₂ClN₅ (MW: 201.66 g/mol). Key Differences: The triazine core is electron-deficient, enhancing reactivity in nucleophilic substitution reactions compared to benzamides.
Physicochemical Properties
The table below compares key properties of the target compound and its analogs:
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